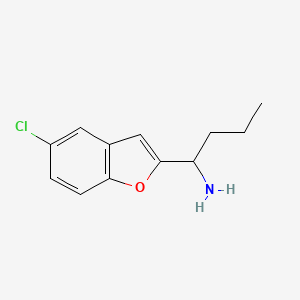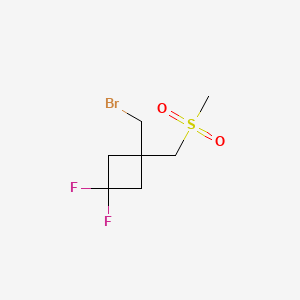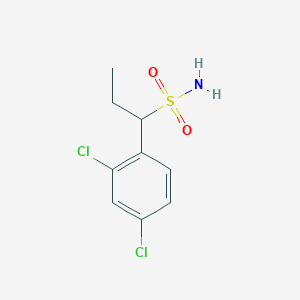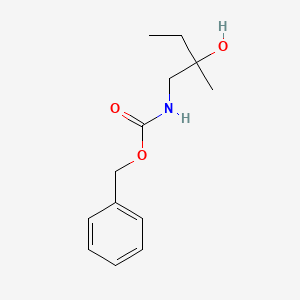
Benzyl (2-hydroxy-2-methylbutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-hydroxy-2-methylbutyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-hydroxy-2-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-hydroxy-2-methylbutylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl (2-hydroxy-2-methylbutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of benzyl (2-oxo-2-methylbutyl)carbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzyl (2-oxo-2-methylbutyl)carbamate.
Reduction: Benzyl (2-hydroxy-2-methylbutyl)amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of benzyl (2-hydroxy-2-methylbutyl)carbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as carbamate hydrolases. The molecular targets and pathways involved in this process include the active site of the enzyme, where the carbamate group is cleaved through nucleophilic attack by a water molecule .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Similar structure but lacks the hydroxy and methyl groups.
Ethyl carbamate: Contains an ethyl group instead of a benzyl group.
Methyl carbamate: Contains a methyl group instead of a benzyl group.
Uniqueness: Benzyl (2-hydroxy-2-methylbutyl)carbamate is unique due to the presence of both a hydroxy group and a methyl group on the butyl chain. This structural feature imparts distinct chemical properties and reactivity compared to other carbamates. The hydroxy group enhances its solubility in polar solvents, while the methyl group provides steric hindrance, influencing its reactivity in chemical reactions .
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxy-2-methylbutyl)carbamate |
InChI |
InChI=1S/C13H19NO3/c1-3-13(2,16)10-14-12(15)17-9-11-7-5-4-6-8-11/h4-8,16H,3,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
QMCAPLGJSCHCBS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CNC(=O)OCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


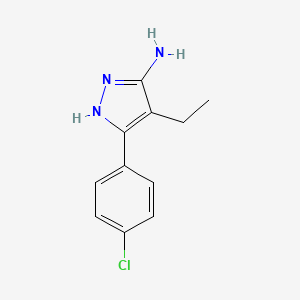
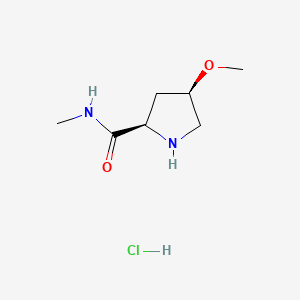

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

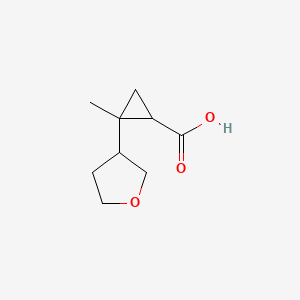
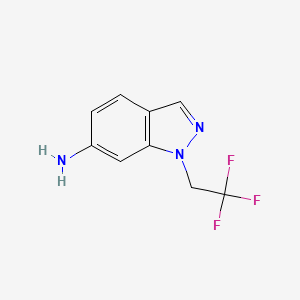
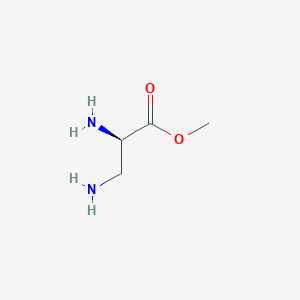
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)

![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)
